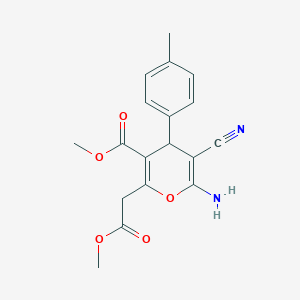
methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-methylphenyl)-4H-pyran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-methylphenyl)-4H-pyran-3-carboxylate is a useful research compound. Its molecular formula is C18H18N2O5 and its molecular weight is 342.351. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-methylphenyl)-4H-pyran-3-carboxylate is a compound belonging to the pyran family, known for its diverse biological activities. This article examines its biological activity, focusing on its antibacterial, antioxidant, and cytotoxic properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C₁₉H₁₈N₂O₃
- Molecular Weight : 318.36 g/mol
The presence of functional groups such as amino, cyano, and methoxy contributes to its biological activity.
1. Antibacterial Activity
Recent studies have evaluated various derivatives of the 4H-pyran scaffold for their antibacterial properties. Methyl 6-amino-5-cyano derivatives have shown significant efficacy against Gram-positive bacteria. For instance, compounds derived from this scaffold demonstrated lower IC50 values compared to standard antibiotics like ampicillin, indicating strong antibacterial potential .
| Compound | Bacterial Strain | IC50 (µM) |
|---|---|---|
| 4g | Staphylococcus aureus | 30.5 |
| 4j | Streptococcus pneumoniae | 25.0 |
These compounds inhibited bacterial growth effectively, suggesting their potential as lead compounds in antibiotic development.
2. Antioxidant Activity
The antioxidant capacity of methyl 6-amino-5-cyano derivatives has been assessed through DPPH scavenging assays. The results indicated that these compounds possess strong radical scavenging abilities, with some derivatives outperforming traditional antioxidants like butylated hydroxytoluene (BHT).
| Compound | EC50 (mM) | Comparison with BHT |
|---|---|---|
| 4g | 0.072 | More effective |
| 4j | 0.074 | Comparable |
These findings highlight the potential of these compounds in mitigating oxidative stress-related diseases .
3. Cytotoxic Activity
Cytotoxicity studies against HCT-116 colorectal cancer cells have demonstrated that certain derivatives of methyl 6-amino-5-cyano exhibit significant anticancer properties. For example, compounds showed IC50 values indicating effective inhibition of cell proliferation.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 4d | 75.1 | CDK2 inhibition and apoptosis induction |
| 4k | 85.88 | Caspase activation |
The mechanism involves the inhibition of cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and subsequent apoptosis .
Study on Anticancer Properties
In a study focusing on the anticancer effects of methyl 6-amino-5-cyano derivatives, researchers conducted molecular docking simulations revealing that these compounds bind effectively to CDK2's ATP-binding site. This interaction was confirmed through kinase assays showing reduced CDK2 activity in treated cells . The study concluded that these derivatives could serve as promising candidates for further development in cancer therapeutics.
Antioxidant Mechanism Exploration
Another investigation explored the antioxidant mechanisms of these compounds through in vitro assays that measured their ability to scavenge free radicals. The study found that the methoxy group significantly enhanced the electron-donating ability of the molecule, improving its antioxidant capacity .
Eigenschaften
IUPAC Name |
methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-methylphenyl)-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-10-4-6-11(7-5-10)15-12(9-19)17(20)25-13(8-14(21)23-2)16(15)18(22)24-3/h4-7,15H,8,20H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNODKJWWYCJEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(OC(=C2C(=O)OC)CC(=O)OC)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













